Stereochemical Purity: Defined (1S,2S) Absolute Configuration versus Racemic or Diastereomeric Mixtures
The (1S,2S) absolute configuration of CAS 2484-60-8 provides a defined stereochemical identity that contrasts with the racemic rel-(1R,2R) designation (also referenced under CAS 2484-60-8 in some vendor catalogs) or the cis-diastereomer (CAS 111955-05-6). For procurement decisions where stereochemical outcome is critical—such as chiral ligand synthesis or enantioselective catalysis—using defined (1S,2S) material eliminates the 50% stereochemical uncertainty inherent in racemic mixtures and avoids the reversed asymmetric induction that would result from the (1R,2R) enantiomer (CAS 96894-64-3) . While direct comparative enantiomeric excess data for the target compound is not reported in accessible peer-reviewed literature, the trans-1,2 stereochemical scaffold has been kinetically resolved via enzymatic hydrolysis achieving optically pure (1R,2R)-monoester from racemic diethyl ester precursors using pig liver esterase or subtilisin [1].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | (1S,2S) absolute configuration, trans-1,2 relationship |
| Comparator Or Baseline | rel-(1R,2R) racemic mixture; cis-(1R,2S) diastereomer (CAS 111955-05-6); (1R,2R) enantiomer (CAS 96894-64-3) |
| Quantified Difference | Stereochemical outcome: 100% inversion of asymmetric induction direction between enantiomers; altered spatial geometry between cis and trans diastereomers |
| Conditions | Structural comparison based on established stereochemical principles and diastereomer characterization |
Why This Matters
Procurement of the defined (1S,2S) stereoisomer ensures reproducible stereochemical outcomes in downstream applications, avoiding the 50% yield loss or reversed enantioselectivity associated with racemic or mismatched enantiomer use.
- [1] Wang, Z.; et al. Enzyme catalyzed hydrolysis of the diesters of cis- and trans-cyclohexanedicarboxylic acids. Applied Microbiology and Biotechnology. Kinetic resolution of trans-1,2-cyclohexanedicarboxylic acid diethyl ester using pig liver esterase or subtilisin to yield optically pure monoester. View Source
